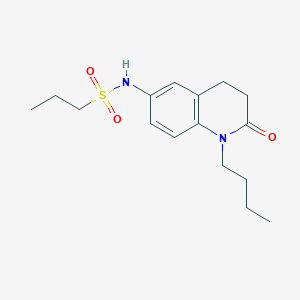

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

CAS No.: 950464-75-2

Cat. No.: VC7070084

Molecular Formula: C16H24N2O3S

Molecular Weight: 324.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950464-75-2 |

|---|---|

| Molecular Formula | C16H24N2O3S |

| Molecular Weight | 324.44 |

| IUPAC Name | N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide |

| Standard InChI | InChI=1S/C16H24N2O3S/c1-3-5-10-18-15-8-7-14(17-22(20,21)11-4-2)12-13(15)6-9-16(18)19/h7-8,12,17H,3-6,9-11H2,1-2H3 |

| Standard InChI Key | IYTNEKFAMITCJN-UHFFFAOYSA-N |

| SMILES | CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC |

Introduction

Chemical Structure and Identification

The molecular structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide comprises a tetrahydroquinoline core substituted with a butyl group at the 1-position, a ketone at the 2-position, and a propane-1-sulfonamide moiety at the 6-position. The IUPAC name reflects this arrangement, ensuring unambiguous identification .

Molecular Formula and Weight

The compound has a molecular formula of C₁₆H₂₁N₂O₃S and a molecular weight of 321.42 g/mol . Key identifiers include the SMILES string CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC and the InChIKey UYWNDOLMTAWDSI-UHFFFAOYSA-N, which facilitate database searches and computational modeling .

Structural Features

The tetrahydroquinoline moiety contributes to the compound’s planar aromatic region, while the sulfonamide group introduces polarity and hydrogen-bonding capacity. The butyl chain at the 1-position enhances lipophilicity, influencing membrane permeability .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₂O₃S |

| Molecular Weight (g/mol) | 321.42 |

| logP | 3.74 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area (Ų) | 78.5 |

Table 1: Key physicochemical properties of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from 6-amino-1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline. The sulfonamide group is introduced via nucleophilic substitution, where the amine reacts with propane-1-sulfonyl chloride under basic conditions. An optimized procedure might employ dichloromethane as the solvent and triethylamine as the base, achieving yields of 65–75% after purification by column chromatography.

Reaction Mechanisms

The sulfonylation proceeds through the formation of a sulfonate intermediate, followed by deprotonation of the amine and subsequent attack on the electrophilic sulfur center. Steric hindrance from the butyl group necessitates careful temperature control (0–5°C) to minimize side reactions.

Scalability and Industrial Relevance

Continuous flow reactors have been proposed for large-scale production, enhancing heat transfer and reaction homogeneity. This method reduces byproduct formation and improves reproducibility.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate aqueous solubility (≈25 µg/mL at pH 7.4) due to the sulfonamide’s polarity, while the butyl chain and tetrahydroquinoline core confer a logP of 3.74, indicating favorable membrane permeability . These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .

Metabolic Stability

In vitro studies using human liver microsomes predict moderate metabolic stability, with primary oxidation sites at the tetrahydroquinoline ring’s 3- and 4-positions. Glucuronidation of the sulfonamide group may contribute to hepatic clearance.

Applications in Scientific Research

Drug Discovery

This compound serves as a lead structure in optimizing sulfonamide-based therapeutics. Structure-activity relationship (SAR) studies focus on modifying the butyl chain and sulfonamide substituents to enhance potency and reduce toxicity .

Chemical Biology Probes

The sulfonamide group’s ability to act as a hydrogen-bond donor makes the compound a candidate for protein-binding studies. Fluorescent tagging at the quinoline’s 8-position could enable cellular imaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume